Product packaging for 3-Chloro-5-(cyclopropylmethoxy)phenol(Cat. No.:)

3-Chloro-5-(cyclopropylmethoxy)phenol

Cat. No.: B13984267
M. Wt: 198.64 g/mol
InChI Key: FRXTVTVFRFBJGI-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclopropylmethoxy)phenol (CAS 1243408-51-6) is a phenolic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This chemical serves as a valuable synthetic intermediate, or building block, in organic chemistry and drug discovery efforts . Its structure, featuring a phenol group ortho-substituted with both chlorine and a cyclopropylmethoxy group, makes it a versatile precursor for constructing more complex molecules . This compound is offered with a purity of 98% and typically requires storage at 2-8°C to ensure stability . It is strictly intended for research and development purposes in laboratory settings and is not for diagnostic, therapeutic, or personal use. As a key intermediate, its primary research value lies in medicinal chemistry, where it can be utilized in the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active compounds . For instance, its structural motif is found in advanced research compounds, such as those investigated as inhibitors of biological targets like acetyl-CoA carboxylase (ACC) . Please consult the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B13984267 3-Chloro-5-(cyclopropylmethoxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-chloro-5-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C10H11ClO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

FRXTVTVFRFBJGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)O)Cl

Origin of Product

United States

Contextualization Within Halogenated Phenol Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. The hydroxyl (-OH) group of the phenol is a potent activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions. ambeed.comchemistrysteps.com This strong activation is so significant that reactions like chlorination or bromination can often proceed without the need for a catalyst, leading to mono-, di-, or tri-substituted products depending on the reaction conditions. ambeed.comwikipedia.orgstackexchange.com

Significance of Cyclopropyl Ether Motifs in Organic Synthesis

The cyclopropyl (B3062369) group is a three-membered carbocyclic ring that possesses unique chemical and physical properties due to its significant ring strain. When incorporated into larger molecules, often as part of an ether linkage (cyclopropyl ether), this motif can confer valuable attributes. In the field of medicinal chemistry, the inclusion of cyclopropane (B1198618) rings is a well-established strategy to enhance the pharmacological profile of drug candidates. acs.org

Cyclopropyl motifs can improve a molecule's potency, metabolic stability, and pharmacokinetic properties. acs.org The rigid structure of the cyclopropane ring can impose conformational constraints on a molecule, locking it into a specific three-dimensional shape that may lead to improved binding interactions with biological targets such as enzymes or receptors. acs.org Furthermore, saturated cyclic ethers, a broader class that includes the cyclopropylmethoxy group, are prevalent structural units in a multitude of biologically active natural products and pharmaceutical compounds, highlighting their importance in drug discovery and development. mdpi.com

Overview of Key Structural Elements and Their Research Relevance

The Phenol (B47542) Core: The phenol ring provides a fundamental aromatic scaffold. Phenols and their derivatives are ubiquitous in organic chemistry and are crucial building blocks for pharmaceuticals, polymers, and other fine chemicals. wikipedia.org The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a highly nucleophilic phenoxide ion. chemistrysteps.com

The Chloro Substituent: Positioned at the meta-position relative to the hydroxyl group, the chlorine atom modifies the electronic landscape of the aromatic ring. Its electron-withdrawing nature affects the acidity of the phenol and influences the regioselectivity of further chemical transformations.

The Cyclopropylmethoxy Group: This ether substituent, also at a meta-position, introduces the aforementioned benefits of the cyclopropyl (B3062369) motif. It enhances the lipophilicity of the molecule and provides a specific conformational rigidity that can be advantageous in molecular recognition processes.

The combination of these three structural features in a single molecule makes 3-Chloro-5-(cyclopropylmethoxy)phenol a subject of interest for synthetic and medicinal chemists. Its architecture suggests potential applications as an intermediate or a final active compound.

Scope of Academic Inquiry for 3 Chloro 5 Cyclopropylmethoxy Phenol

Strategies for the Construction of the 3-Chloro-5-hydroxyphenyl Core

The formation of the 3-chloro-5-hydroxyphenyl scaffold is a critical step that requires careful control of regioselectivity. The two hydroxyl groups of a precursor like 1,3-dihydroxybenzene (resorcinol) are strongly activating and ortho-, para-directing, which can lead to a mixture of products if not controlled. google.com Therefore, specialized methods are required to achieve the desired 1,3,5-substitution pattern.

Halogenation Techniques for Phenolic Substrates

Direct halogenation of phenolic substrates is a common method for introducing halogen atoms onto an aromatic ring. However, the high reactivity of the phenol (B47542) ring often necessitates specific reagents and conditions to control the position and degree of halogenation. For a substrate like resorcinol (B1680541), direct chlorination tends to occur at the highly activated 2, 4, and 6 positions.

To achieve selective meta-chlorination, indirect methods or specialized reagents are often employed. One approach involves the use of a system that can deliver a controlled amount of the halogenating agent. For instance, processes utilizing hydrogen halide in the presence of an organic sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), have been developed for the selective halogenation of dihydroxybenzene compounds. google.com This method aims to improve yield, selectivity, and purity while reducing costs and environmental impact. google.com

Halogenating SystemSubstrate ExampleKey FeaturesReference
HX / Organic SulfoxideDihydroxybenzenesImproved selectivity and yield for specific isomers; lower environmental impact. google.com
N-Chlorosuccinimide (NCS)PhenolsMild chlorinating agent, often used for mono-chlorination. Selectivity can be solvent and temperature-dependent.
Sulfuryl chloride (SO₂Cl₂)PhenolsCan provide mono- or di-chlorination depending on stoichiometry and conditions. Lewis acid catalysis can alter regioselectivity.
Iodine / H₂O₂Salicylic AcidAn efficient and high-yield method for iodination with good atom economy. nih.gov

This table provides a comparative overview of different halogenation techniques applicable to phenolic substrates.

Directed Aromatic Functionalization Approaches

Given that the hydroxyl group is a powerful ortho-, para-director in electrophilic aromatic substitution, achieving meta-functionalization is a significant challenge. nih.gov Directly using the free phenolic hydroxyl group as a directing group typically leads to substitution at the ortho or para positions. nih.gov Overcoming this inherent regioselectivity requires advanced synthetic strategies.

Recent developments in C-H functionalization offer novel pathways to access substitution patterns that are difficult to obtain through classical methods. acs.orgrsc.org These methods often employ transition metal catalysis where a directing group, sometimes the phenolic oxygen itself, coordinates to the metal center, guiding the functionalization to a specific C-H bond. acs.orgresearchgate.net While much of the research has focused on ortho-C-H functionalization, strategies for meta-selective reactions are emerging. nih.govnih.gov One such "regiodiversion" strategy involves diverting the key σ-complex intermediate in electrophilic aromatic substitution towards the thermodynamically less favored, but synthetically valuable, meta-product. nih.gov Although developed for arylation, the principles of such strategies could potentially be adapted for meta-halogenation, providing a modern and efficient route to the 3-chloro-5-hydroxyphenyl core. nih.gov

Ethereal Linkage Formation: Introduction of the Cyclopropylmethoxy Moiety

Once the 3-chloro-5-hydroxyphenyl core is synthesized, the next crucial step is the formation of the ether bond to introduce the cyclopropylmethoxy group. This is typically achieved through nucleophilic substitution reactions.

O-Alkylation Reactions with Cyclopropylmethyl Halides

The most common and high-yielding method for synthesizing phenol ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide in a nucleophilic substitution reaction. wikipedia.orgyoutube.com

In the context of synthesizing this compound, the 3-chloro-5-hydroxyphenol intermediate is treated with a suitable base to generate the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, to form the desired ether linkage. youtube.com Primary alkyl halides, like cyclopropylmethyl bromide, are ideal for this reaction as they work best for the Sₙ2 mechanism and minimize competing elimination reactions. wikipedia.org

Mechanistic Considerations in Phenolic Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.comsciencemadness.org The key steps are:

Deprotonation: A base, such as sodium hydroxide (B78521) or sodium hydride, removes the acidic proton from the phenolic hydroxyl group, forming a sodium phenoxide salt. youtube.com The phenoxide ion is a significantly better nucleophile than the neutral phenol.

Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks the carbon atom bearing the halogen in the cyclopropylmethyl halide. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com

Displacement: Simultaneously with the nucleophilic attack, the halide ion is displaced as a leaving group, resulting in the formation of the final ether product. youtube.com

A critical consideration in the alkylation of phenoxides is the competition between O-alkylation (formation of the ether) and C-alkylation (formation of a new C-C bond at the ortho or para position of the ring). pharmaxchange.info The phenoxide ion is an ambident nucleophile, with negative charge density on both the oxygen and the aromatic ring (at the ortho and para positions). pharmaxchange.info The reaction outcome is highly dependent on the reaction conditions. pharmaxchange.inforesearchgate.net

Optimization of Reaction Conditions for Etherification

To maximize the yield of the desired O-alkylated product, this compound, and minimize side products, careful optimization of the reaction conditions is essential. Key parameters include the choice of base, solvent, and temperature.

Base: Strong bases are required to fully deprotonate the phenol and generate the phenoxide in high concentration. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH). youtube.comfrontiersin.org The choice of cation can influence the reactivity and selectivity of the phenoxide.

Solvent: The solvent plays a crucial role in determining the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF), acetone (B3395972), or acetonitrile (B52724) (MeCN) are generally preferred for Sₙ2 reactions. frontiersin.org They effectively solvate the cation of the phenoxide salt, leaving the oxygen anion relatively free and highly nucleophilic, thus favoring O-alkylation. pharmaxchange.info In contrast, protic solvents can hydrogen-bond with the oxygen atom, shielding it and promoting C-alkylation. pharmaxchange.info

Temperature: The reaction temperature affects the reaction rate. Moderate heating is often employed to ensure a reasonable reaction time. However, excessively high temperatures can promote side reactions, such as elimination (if secondary or tertiary halides are used) or C-alkylation. Studies have shown that adjusting the temperature can significantly impact the yield. frontiersin.org For example, in a palladium-catalyzed allylic etherification, reducing the temperature from a higher initial point to 70°C increased the product yield. frontiersin.org

ParameterConditionEffect on O-Alkylation (Etherification)Reference
Base Stronger bases (e.g., NaH)Increases concentration of nucleophilic phenoxide, accelerating the reaction. youtube.com
Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Often sufficient and can be milder; Cs₂CO₃ showed excellent results in some catalytic systems. frontiersin.org
Solvent Polar Aprotic (DMF, Acetone, MeCN)Favors O-alkylation by solvating the counter-ion and leaving the oxygen nucleophile exposed. pharmaxchange.infofrontiersin.org
Protic (e.g., ethanol, water)Can favor C-alkylation by hydrogen bonding with and shielding the phenoxide oxygen. pharmaxchange.info
Temperature Moderate (e.g., 70°C)Often provides a good balance between reaction rate and selectivity, minimizing side products. frontiersin.org
HighMay increase the rate but can also lead to undesired side reactions and lower selectivity. researchgate.net
Alkyl Halide Primary (e.g., R-CH₂-Br)Ideal for Sₙ2 reaction, minimizing competing E2 elimination. wikipedia.org
Secondary/TertiaryProne to elimination reactions, leading to lower ether yield. wikipedia.org

This interactive table summarizes the influence of various reaction parameters on the Williamson ether synthesis for preparing phenolic ethers.

Convergent and Linear Synthetic Route Design

The construction of the this compound scaffold can be envisioned through both convergent and linear strategies. A convergent approach would involve the synthesis of key fragments followed by their coupling, while a linear approach would build the molecule step-by-step from a single starting material.

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to plausible synthetic pathways.

Route A: C-O Bond Disconnection

The most apparent disconnection is at the ether linkage (C-O bond), which is a common strategy for ether synthesis. This leads to 3-chloro-5-hydroxyphenol and a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide. This approach is advantageous as it utilizes the well-established Williamson ether synthesis.

Route B: C-Cl Bond Disconnection

An alternative disconnection breaks the aromatic carbon-chlorine bond (C-Cl). This suggests a precursor, 5-(cyclopropylmethoxy)phenol, which would undergo a chlorination reaction. This route requires careful consideration of the regioselectivity of the electrophilic aromatic substitution, as the hydroxyl and cyclopropylmethoxy groups are both ortho-, para-directing, making the introduction of a chlorine atom at the meta position challenging.

Route Disconnection Precursors Key Transformation
AC-O (Ether)3-chloro-5-hydroxyphenol, Cyclopropylmethyl bromideWilliamson Ether Synthesis
BC-Cl (Aromatic)5-(cyclopropylmethoxy)phenolElectrophilic Chlorination

Based on the retrosynthetic analysis, the forward synthesis can be designed.

Synthesis via Williamson Ether Synthesis (Route A)

This linear synthesis begins with a commercially available starting material, such as 3,5-dihydroxybenzoic acid. The synthesis would proceed through the following key steps:

Decarboxylation: 3,5-dihydroxybenzoic acid is decarboxylated to yield resorcinol.

Monochlorination: Selective monochlorination of resorcinol would be required to produce 3-chloro-5-hydroxyphenol. This step can be challenging due to the activating nature of the hydroxyl groups.

Etherification: The final step involves the O-alkylation of 3-chloro-5-hydroxyphenol with cyclopropylmethyl bromide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like acetone or DMF.

Synthesis via Electrophilic Chlorination (Route B)

This route would likely begin with a protected resorcinol derivative to first install the cyclopropylmethoxy group.

Mono-etherification of a Resorcinol Derivative: A starting material like 1,3-dihydroxybenzene (resorcinol) could be mono-alkylated with cyclopropylmethyl bromide.

Chlorination: The resulting 3-(cyclopropylmethoxy)phenol (B2942581) would then be subjected to chlorination. As the existing substituents direct ortho- and para-, achieving the desired meta-chlorination would likely require specialized reagents or a directing group strategy. Pd-catalyzed meta-C–H chlorination using specific ligands could be a potential, albeit more complex, approach. researchgate.net

Due to the challenges in controlling regioselectivity in the chlorination step of Route B, Route A represents a more direct and predictable synthetic strategy for this compound.

Enantioselective Synthesis and Chiral Resolution Strategies

While this compound itself is achiral, the development of synthetic routes to chiral derivatives is of significant interest. Chirality could be introduced, for example, by substitution on the cyclopropane (B1198618) ring or the aromatic core.

The enantioselective synthesis of chiral cyclopropane-containing ethers can be achieved through several methods. One common strategy is the asymmetric cyclopropanation of an alkene. For instance, a chiral catalyst, such as an engineered myoglobin (B1173299) or a rhodium(II) complex with chiral ligands, could mediate the reaction between an olefin and a diazo compound to produce a nitrile-substituted cyclopropane with high diastereo- and enantioselectivity. rochester.edu This cyclopropane derivative could then be further elaborated to the desired ether.

Another approach involves the use of a chiral auxiliary to direct the cyclopropanation of an α,β-unsaturated aldehyde, followed by a retro-aldol reaction to release the chiral cyclopropane-carboxaldehyde. rsc.org This intermediate can then be converted to the corresponding alcohol and subsequently the ether.

Chemo-enzymatic methods offer a powerful tool for obtaining enantiomerically pure chiral phenols, which can be precursors to chiral derivatives of the target compound. A key strategy is the enzymatic kinetic resolution of a racemic mixture. Lipases are commonly employed for this purpose due to their stereoselectivity and broad substrate scope. mdpi.com

In a typical kinetic resolution, a racemic chiral phenol is subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor. The enzyme selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted. The resulting acylated and unreacted phenols can then be separated by standard chromatographic techniques.

Enzyme Acyl Donor Typical Solvent Outcome
Candida antarctica lipase B (CAL-B)Isopropenyl acetate (B1210297)TolueneSelective acylation of one enantiomer
Pseudomonas cepacia lipaseVinyl acetateDiisopropyl etherEnantioselective esterification

For the separation of enantiomers of chiral derivatives, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective method. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile for the resolution of a wide range of chiral compounds, including cyclopropane derivatives and phenolic compounds. researchgate.netnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times on the column, allowing for their separation.

The choice of mobile phase is critical for achieving good resolution. For polysaccharide-based columns, mixtures of n-hexane and an alcohol like 2-propanol are commonly used in normal-phase mode. researchgate.net Reversed-phase conditions can also be employed for certain applications. nih.gov Enantioselective gas chromatography with a chiral stationary phase is another viable technique for the analysis of volatile cyclopropane derivatives. researchgate.net

Development of Novel Synthetic Catalysts and Reagents

The synthesis of specifically substituted aromatic compounds such as this compound relies on the continual development of novel catalysts and reagents that offer improved efficiency, selectivity, and milder reaction conditions. Research in this area is pivotal for overcoming challenges associated with traditional synthetic routes, such as harsh conditions, low yields, and poor regioselectivity. The construction of the target molecule involves two primary transformations: the formation of the cyclopropylmethyl aryl ether and the regioselective chlorination of the phenol ring. Advances in catalysis for both of these steps are critical for an efficient synthetic pathway.

Catalysts for Aryl Cyclopropylmethyl Ether Formation

The formation of the ether linkage between the phenol and the cyclopropylmethyl group is a key synthetic step. While traditional Williamson ether synthesis is a foundational method, modern catalysis has introduced more sophisticated and efficient alternatives.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, have been refined for the synthesis of aryl ethers. The use of copper(II) acetate in conjunction with ligands like 1,10-phenanthroline (B135089) facilitates the O-cyclopropylation of phenols. researchgate.net These systems are advantageous as they can be performed under relatively mild conditions using oxygen as a terminal oxidant. researchgate.net Other effective ligands for copper-catalyzed etherification include N,N-dimethylglycine and L-proline, which can improve reaction yields and tolerate a variety of functional groups. nih.govnih.gov

Palladium-based catalysts have also been developed for the synthesis of aryl ethers. For instance, a catalyst system comprising a palladium source like (SIPr)Pd(allyl)Cl can be used for the carbonylative cross-coupling of aryl iodides, which represents an alternative route to related ketone intermediates. researchgate.net More directly, palladium catalysts with specialized biaryl phosphine (B1218219) ligands have been shown to be highly effective in the cross-coupling of (hetero)aryl chlorides with alcohols, enabling the formation of the ether bond under mild conditions. organic-chemistry.org

In scenarios where traditional nucleophilic substitution is viable, the use of phase-transfer catalysts (PTCs) represents a significant process improvement. For the alkylation of phenols with reagents like (bromomethyl)cyclopropane (B137280), a PTC can facilitate the reaction between a water-soluble base (e.g., sodium hydroxide) and an organic-soluble substrate. ntnu.no This enhances reaction rates and allows for efficient conversion under milder conditions than would otherwise be required. ntnu.no

Reagents and Catalysts for Regioselective Chlorination

Achieving the desired chlorination pattern on the phenol ring is a significant synthetic challenge, as the hydroxyl and ether groups are strongly ortho-, para-directing. Placing a chlorine atom meta to both groups requires overcoming this inherent electronic preference. The development of novel reagents and catalyst systems that can control the regioselectivity of electrophilic aromatic substitution is therefore an area of active research.

One of the most promising strategies for controlling the regioselectivity of phenol chlorination involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of specific sulfur-containing catalysts and a Lewis acid activator, such as aluminum chloride or ferric chloride. mdpi.com Various sulfur compounds, including tetrahydrothiopyran (B43164) derivatives and other cyclic sulfides, have been shown to act as moderators, significantly enhancing the ratio of para- to ortho-chlorination. mdpi.comresearchgate.net While typically used to favor para-substitution, the principle of using a catalyst to moderate the electrophile and direct it to a specific position is key. Development of catalysts that could favor meta-chlorination would be a breakthrough for synthesizing compounds like this compound.

Organocatalysis offers another avenue for regioselective chlorination. Thiourea-based catalysts have been successfully employed with N-chlorosuccinimide (NCS) as the chlorine source. scientificupdate.com Remarkably, the structure of the thiourea (B124793) catalyst can be tuned to selectively favor the formation of either the o-chloro or p-chloro isomer with high selectivity. scientificupdate.com This highlights the potential of designing specific organocatalysts to achieve otherwise difficult-to-access substitution patterns.

Furthermore, metal-based catalysts have been explored for chlorination reactions. For instance, patents have described the use of cupric salts as catalysts for the chlorination of substituted phenols like 3,5-dimethylphenol (B42653) to produce the corresponding 4-chloro derivative. google.com Such methods may offer alternative pathways for the synthesis of chlorinated phenolic compounds.

The table below summarizes novel catalytic approaches applicable to the key transformations required for synthesizing this compound and its derivatives.

Catalyst/Reagent SystemReaction TypeKey FeaturesApplicable Transformation
Cu(OAc)₂ / 1,10-phenanthroline / O₂O-Arylation (Ullmann-type)Mild conditions, uses O₂ as terminal oxidant. researchgate.netEther Formation
Pd(η³-C₃H₅)Cp / DPEphosDecarboxylative EtherificationEfficient conversion of aryl carbonates to ethers. organic-chemistry.orgEther Formation
Phase-Transfer Catalysts (e.g., TBAB)Williamson Ether SynthesisIncreases reaction rate between aqueous base and organic substrate. ntnu.noEther Formation
SO₂Cl₂ / Tetrahydrothiopyran / AlCl₃Electrophilic ChlorinationHigh para-regioselectivity for chlorination of phenols. mdpi.comresearchgate.netChlorination
N-Chlorosuccinimide (NCS) / Thiourea OrganocatalystElectrophilic ChlorinationTunable regioselectivity (ortho vs. para) based on catalyst structure. scientificupdate.comChlorination
Cupric Salts (e.g., CuCl₂)Catalytic ChlorinationMetal-catalyzed approach for chlorination of phenols. google.comChlorination

Reactivity Profiles of the Phenolic Hydroxyl Group

The hydroxyl group is a strong activating group in electrophilic aromatic substitution reactions, primarily due to its ability to donate a lone pair of electrons to the aromatic ring through resonance. This effect increases the electron density of the ring, making it more susceptible to attack by electrophiles. The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

The phenolic ring of this compound is expected to undergo various electrophilic aromatic substitution reactions. The hydroxyl group's strong activating and directing influence is the dominant factor.

Halogenation: Bromination or chlorination of this compound would likely occur at the positions most activated by the hydroxyl group and not sterically hindered. The primary sites of substitution are predicted to be the C2, C4, and C6 positions. Due to the strong activation by the hydroxyl group, these reactions may proceed readily, potentially leading to poly-substituted products. libretexts.org

Nitration: Treatment with dilute nitric acid is expected to introduce a nitro group onto the aromatic ring, again preferentially at the ortho and para positions relative to the hydroxyl group. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring. The Lewis acid catalysts used in these reactions can coordinate with the phenolic hydroxyl group, deactivating the ring. Therefore, protective measures for the hydroxyl group may be necessary to achieve successful Friedel-Crafts reactions.

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionElectrophilePredicted Major Products (Substitution Position)
BrominationBr₂2-Bromo-3-chloro-5-(cyclopropylmethoxy)phenol (C2), 4-Bromo-3-chloro-5-(cyclopropylmethoxy)phenol (C4), 6-Bromo-3-chloro-5-(cyclopropylmethoxy)phenol (C6)
NitrationHNO₃/H₂SO₄3-Chloro-5-(cyclopropylmethoxy)-2-nitrophenol (C2), 3-Chloro-5-(cyclopropylmethoxy)-4-nitrophenol (C4), 3-Chloro-5-(cyclopropylmethoxy)-6-nitrophenol (C6)
Friedel-Crafts AcylationCH₃COCl/AlCl₃ (protected OH)2-Acetyl-3-chloro-5-(cyclopropylmethoxy)phenol (C2), 4-Acetyl-3-chloro-5-(cyclopropylmethoxy)phenol (C4), 6-Acetyl-3-chloro-5-(cyclopropylmethoxy)phenol (C6)

The phenolic hydroxyl group itself can undergo acylation and alkylation reactions.

Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding ester. This reaction is often used to protect the hydroxyl group during other transformations.

Alkylation (Williamson Ether Synthesis): Deprotonation of the phenolic hydroxyl group with a base, followed by reaction with an alkyl halide, leads to the formation of an ether. This reaction would allow for the introduction of a second ether group into the molecule.

Transformations Involving the Chloro Substituent

The chloro substituent on the aromatic ring is a potential site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom). libretexts.org In this compound, the hydroxyl and cyclopropylmethoxy groups are electron-donating, and there are no strong electron-withdrawing groups on the ring. Therefore, the chloro substituent is expected to be relatively unreactive towards traditional SNAr reactions. Forcing conditions, such as high temperatures and pressures with strong nucleophiles, might be required to achieve substitution.

The chloro group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the chloroarene with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a new aryl, vinyl, or alkyl group at the C3 position. organic-chemistry.org

Heck Reaction: The Heck reaction couples the chloroarene with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org This provides a method to introduce a vinyl group at the C3 position.

Sonogashira Coupling: This reaction couples the chloroarene with a terminal alkyne, leading to the formation of a substituted alkyne. libretexts.orgwikipedia.org This would introduce an alkynyl group at the C3 position.

Interactive Table: Potential Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position

ReactionCoupling PartnerCatalyst System (Typical)Expected Product Type
Suzuki CouplingArylboronic acid (e.g., Phenylboronic acid)Pd(PPh₃)₄, Na₂CO₃3-Aryl-5-(cyclopropylmethoxy)phenol
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃N3-Vinyl-5-(cyclopropylmethoxy)phenol derivative
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl-5-(cyclopropylmethoxy)phenol

Reactivity of the Cyclopropylmethoxy Ether Linkage

The cyclopropylmethoxy group consists of an ether linkage and a cyclopropyl (B3062369) ring.

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strong acidic conditions, typically with hydrogen halides such as HBr or HI. wikipedia.orgmasterorganicchemistry.com This cleavage would result in the formation of 3-chloro-5-hydroxyphenol and cyclopropylmethanol (B32771) or its rearranged products.

Cleavage Mechanisms of Aryl Alkyl Ethers

The ether linkage in this compound, connecting the aromatic ring to the cyclopropylmethyl group, is a primary site for chemical transformation. Aryl alkyl ethers are generally stable but can be cleaved under specific conditions, most commonly by strong acids or through reductive methods. wikipedia.orgnih.gov

Acid-Catalyzed Cleavage: Acidic cleavage of ethers is a classic organic reaction, typically proceeding via SN1 or SN2 mechanisms after protonation of the ether oxygen. wikipedia.orglibretexts.org

SN2 Mechanism: For aryl alkyl ethers with primary alkyl groups, like the cyclopropylmethyl group in the target molecule, the cleavage typically follows an SN2 pathway. libretexts.org After the ether oxygen is protonated by a strong acid (e.g., HBr or HI), the halide anion acts as a nucleophile. It attacks the less sterically hindered carbon of the C-O bond, which is the methylene (B1212753) (-CH2-) carbon of the cyclopropylmethyl group. This results in the formation of 3-chloro-5-hydroxyphenol (a phenol) and cyclopropylmethyl halide. The Ar-O bond is not cleaved because the sp2-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. libretexts.org

SN1 Mechanism: An SN1 mechanism would become relevant if the alkyl group could form a stable carbocation. The cyclopropylmethyl carbocation is known to be exceptionally stable due to the ability of the cyclopropane ring's bent bonds to overlap with the empty p-orbital of the cationic center. wyzant.comechemi.comstackexchange.com This stability could favor an SN1 pathway under certain conditions, leading to the formation of the phenol and the cyclopropylmethyl carbocation, which would then react with the nucleophile. fiveable.me

The choice between SN1 and SN2 is influenced by factors such as the strength of the acid, the nucleophilicity of the conjugate base, and the solvent. wikipedia.orgnih.gov

Reductive Cleavage: Reductive methods can also cleave the C-O bond. For instance, catalytic C-O bond cleavage has been developed for lignin-related polymers, which are rich in aryl ether linkages. nih.govescholarship.org These processes often involve metal catalysts (e.g., ruthenium) and can proceed through tandem dehydrogenation and reductive cleavage pathways. nih.gov Another approach involves using strong reducing agents like LiAlH4 combined with a base to achieve reductive cleavage of aryl C-O bonds, yielding the corresponding arenes. researchgate.net

Table 1: Predicted Products of Aryl Alkyl Ether Cleavage of this compound under Various Conditions

Reagent/ConditionProbable MechanismPredicted Products
Excess HBr, heatSN23-Chloro-5-hydroxyphenol and Cyclopropylmethyl bromide
Excess HI, heatSN23-Chloro-5-hydroxyphenol and Cyclopropylmethyl iodide
Lewis Acids (e.g., BBr3)Lewis acid-assisted cleavage3-Chloro-5-hydroxyphenol and Cyclopropylmethyl bromide
Catalytic Hydrogenolysis (e.g., Ru catalyst)Reductive Cleavage3-Chloro-5-hydroxyphenol and Cyclopropylmethane

Stability and Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropylmethyl group is a fascinating functionality known for its unique reactivity, which stems from the significant ring strain of the cyclopropane ring. This strain influences the stability and reaction pathways of intermediates formed at the adjacent methylene carbon.

Cationic Rearrangements: As mentioned, the cyclopropylmethyl carbocation is remarkably stable. However, it is also prone to rapid rearrangement. It exists in equilibrium with the cyclobutyl and homoallyl carbocations, often involving a nonclassical bicyclobutonium ion intermediate. nih.gov Therefore, any reaction proceeding through a cyclopropylmethyl cation intermediate, such as an SN1 ether cleavage, could potentially yield a mixture of products, including cyclobutyl and homoallyl alcohols or halides, in addition to the unrearranged cyclopropylmethyl product.

Radical Rearrangements: The cyclopropylmethyl radical undergoes an extremely rapid, irreversible ring-opening reaction to form the 3-butenyl radical. psu.edu This reaction is so fast that the presence of the cyclopropylmethyl group is often used as a "radical clock" to diagnose the involvement of radical intermediates in a reaction mechanism. If a reaction involving a cyclopropylmethyl-containing substrate yields rearranged, ring-opened products, it is strong evidence for a radical pathway. For this compound, any reaction that generates a radical at the methylene carbon would be expected to lead to products derived from the ring-opened butenyl radical.

Mechanistic Studies of Reaction Pathways

To definitively elucidate the reaction mechanisms of this compound, several instrumental and experimental techniques would be employed.

Kinetic Isotope Effect (KIE) Investigations

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the rate-determining step can be probed.

For the ether cleavage of this compound, a KIE study could distinguish between different mechanistic nuances. For example, deuterating the methylene bridge (Ar-O-CD2-cyclopropyl) would help clarify the nature of the transition state in an SN2 reaction. A significant secondary KIE could provide insight into the degree of bond breaking and formation in the transition state.

Table 2: Illustrative Kinetic Isotope Effects (KIE) for Different Reaction Mechanisms

Mechanism TypeIsotopic SubstitutionTypical kH/kD ValueInterpretation
Primary KIEC-H bond breaking in RDS2-8Indicates the C-H bond is broken in the rate-determining step.
Secondary KIE (SN1)α-deuteration (e.g., Ar-O-CD2-)~1.1-1.25Change in hybridization from sp3 to sp2 in the transition state.
Secondary KIE (SN2)α-deuteration (e.g., Ar-O-CD2-)0.95-1.05sp3 hybridization is maintained in the transition state.

In Situ Spectroscopic Monitoring of Reaction Progress

Modern analytical techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic data and helping to identify transient species. fiveable.me Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of reactants and the appearance of products over time. openstax.org

For a reaction involving this compound, an in situ IR probe could monitor the reaction progress by tracking the disappearance of the characteristic C-O-C ether stretching vibrations and the appearance of the broad O-H stretch of the phenolic product. openstax.orglibretexts.org This data allows for the determination of reaction rates, orders, and activation parameters, which are crucial for building a comprehensive mechanistic picture.

Intermediate Identification and Characterization

The direct detection and characterization of reaction intermediates are paramount for confirming a proposed mechanism. While many intermediates are transient and difficult to isolate, they can often be detected spectroscopically or trapped chemically.

Spectroscopic Detection: In the case of an SN1 ether cleavage, low-temperature NMR spectroscopy could potentially be used to observe the signature of the stable cyclopropylmethyl carbocation or its rearranged isomers. nih.gov

Chemical Trapping: If a radical mechanism is suspected, the use of radical trapping agents can provide evidence. For example, conducting a reaction in the presence of a stable radical like TEMPO could lead to the formation of a trapped adduct, confirming the generation of a radical intermediate. Furthermore, as discussed, the formation of a ring-opened butenyl product from the cyclopropylmethyl group itself serves as an effective internal trap for a radical intermediate. psu.edu

By combining these theoretical considerations with advanced experimental techniques, a detailed and accurate picture of the chemical reactivity and transformation mechanisms of this compound can be established.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens for examining these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

While direct DFT calculations for this compound are not prominently available, studies on the closely related 3-chloro-5-methoxyphenol (CMOP) offer valuable comparative data. ijrte.org For CMOP, DFT calculations, often employing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been used to optimize the molecular geometry and calculate vibrational frequencies. ijrte.org

These calculations typically reveal the distribution of electron density and the nature of chemical bonds within the molecule. For this compound, it is anticipated that the electronegative chlorine and oxygen atoms would significantly influence the charge distribution across the aromatic ring. The substitution of a methoxy (B1213986) group with a cyclopropylmethoxy group is expected to introduce additional electronic effects and conformational complexities, which would be reflected in the computed ground state properties.

A hypothetical data table summarizing expected ground state properties based on analogous compounds is presented below.

PropertyExpected Value/Description
MethodDFT (B3LYP)
Basis Set6-311++G(d,p)
Point GroupExpected to be C1 due to the asymmetry of the cyclopropylmethoxy group
Dipole MomentA significant dipole moment is expected due to the presence of electronegative Cl and O atoms.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). youtube.com

For phenol derivatives, the HOMO is often localized on the aromatic ring and the oxygen atom of the hydroxyl group, while the LUMO is typically distributed over the aromatic system. scirp.org In the case of this compound, the HOMO would likely have significant contributions from the phenol ring and the oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO, conversely, would indicate regions prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net Computational studies on analogous phenol derivatives have calculated HOMO-LUMO energy gaps to predict their chemical behavior. scirp.orgresearchgate.net For this compound, the cyclopropylmethoxy group may influence the energies of the frontier orbitals compared to a simple methoxy group, potentially altering its reactivity profile.

OrbitalExpected LocalizationImplication for Reactivity
HOMOPhenolic ring, oxygen of the hydroxyl and ether groupsSites for electrophilic attack; molecule acts as an electron donor.
LUMOAromatic ring systemSites for nucleophilic attack; molecule acts as an electron acceptor.
HOMO-LUMO GapModerateIndicates a balance of stability and reactivity.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopropylmethoxy group introduces a degree of conformational freedom not present in its methoxy analog. Understanding the conformational preferences and the energy barriers between different conformers is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Scans for Rotational Barriers

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond rotation angles. researchgate.net For this compound, PES scans would be essential to identify the most stable conformations (local minima) and the transition states connecting them. Key rotational barriers would include the rotation around the C(aromatic)-O(ether) bond and the O(ether)-CH2(cyclopropyl) bond. The results of such scans would provide insight into the flexibility of the side chain and the energetic cost of conformational changes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. nih.govresearchgate.net For this compound, computational studies could elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution, oxidation of the phenol group, or reactions involving the cyclopropyl ring.

By mapping the potential energy surface for a given reaction, chemists can identify the lowest energy pathway and calculate activation energies, which are crucial for understanding reaction kinetics. nih.gov For instance, modeling the reaction of this compound with an electrophile would reveal the preferred site of attack on the aromatic ring and the structure of the transition state leading to the product. Such studies are vital for predicting reaction outcomes and designing new synthetic routes.

Absence of Published Computational and Theoretical Studies on this compound

A thorough review of available scientific literature reveals a significant lack of specific computational and theoretical chemistry studies focused on the compound this compound. While research exists on the computational analysis of similar phenolic compounds, such as 3-chloro-5-methoxyphenol ijrte.org, and on the general application of theoretical methods to the broader class of phenols nih.govresearchgate.netnih.govnih.gov, no dedicated studies detailing the transition state characterization, reaction pathway energetics, molecular dynamics, or structure-reactivity relationships for this compound could be identified.

Phenolic compounds are recognized for their industrial and biological importance, making them subjects of both experimental and theoretical investigation ijrte.org. Computational methods like Density Functional Theory (DFT), molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools used to understand the properties and reactivity of these molecules ijrte.orgnih.govresearchgate.net. For instance, DFT has been used to analyze the vibrational spectra of 3-chloro-5-methoxyphenol, a structurally related molecule ijrte.org. Similarly, molecular docking and dynamics simulations have been employed to study the interaction of various phenolic compounds with biological targets nih.gov. Furthermore, QSAR studies are frequently used to build predictive models for the biological activities and toxicity of phenols by correlating their structural features with their effects researchgate.netnih.govnih.gov.

However, the specific application of these computational techniques to this compound has not been documented in the accessible scientific literature. Consequently, detailed research findings, data tables, and in-depth analysis for the requested topics—Transition State Characterization, Prediction of Reaction Selectivity and Pathway Energetics, Molecular Dynamics Simulations, and Predictive Modeling for Structure-Reactivity Relationships—are not available for this particular compound. The creation of a scientifically accurate article adhering to the requested outline is therefore not feasible based on current public knowledge.

Advanced Spectroscopic and Analytical Characterization for Research Integrity and Novel Insights

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers a virtual roadmap of its structure.

HRMS provides a highly accurate mass measurement of the parent molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of 3-Chloro-5-(cyclopropylmethoxy)phenol. The calculated exact mass for the molecular formula C₁₀H₁₁ClO₂ is 200.04476 u. HRMS analysis would be expected to yield a measured mass that corresponds precisely to this value. Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will display a characteristic isotopic pattern for the molecular ion, with a primary peak (M) for the ³⁵Cl-containing molecule and a secondary peak (M+2) at approximately one-third the intensity for the ³⁷Cl-containing molecule, providing definitive evidence for the presence of a single chlorine atom.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a wealth of structural information, confirming the connectivity of different parts of the molecule. The fragmentation of this compound would likely proceed through several key pathways characteristic of ethers and phenols.

A primary fragmentation would be the cleavage of the benzylic ether bond, leading to the loss of the cyclopropylmethyl radical (•C₄H₇) or the formation of a stable cyclopropylmethyl cation. Alpha-cleavage adjacent to the ether oxygen is also a common pathway. For phenolic compounds, the loss of a neutral carbon monoxide (CO) molecule from the ring is a known fragmentation pattern. docbrown.info

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl) Predicted Lost Fragment Predicted Ion Structure
200 - [C₁₀H₁₁³⁵ClO₂]⁺ (Molecular Ion)
145 •C₄H₇ [M - cyclopropylmethyl]⁺
109 •C₄H₇, CO [M - cyclopropylmethyl - CO]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a characteristic "fingerprint" of the molecule. For this compound, key expected absorption bands would confirm the presence of the hydroxyl, ether, aromatic, and chloro functional groups. The analysis can be compared to similar structures like 3-chloro-5-methoxyphenol (B1581831). ijrte.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in the FT-IR spectrum. This makes it ideal for observing the symmetric breathing modes of the aromatic ring and vibrations within the cyclopropyl (B3062369) group. ijrte.org

Predicted Vibrational Frequencies for this compound

Functional Group / Vibration Technique Predicted Wavenumber (cm⁻¹) Characteristics
Phenolic O-H stretch FT-IR 3200 - 3500 Strong, Broad
Aromatic C-H stretch FT-IR, Raman 3000 - 3100 Medium to Weak
Aliphatic C-H stretch (CH₂, CH) FT-IR, Raman 2850 - 3000 Medium
Aromatic C=C stretch FT-IR, Raman 1580 - 1610, 1450 - 1500 Medium to Strong
Asymmetric C-O-C stretch (Ether) FT-IR 1200 - 1280 Strong
Symmetric C-O-C stretch (Ether) Raman 1020 - 1080 Medium
C-O stretch (Phenol) FT-IR 1150 - 1250 Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel compound like this compound, this technique would provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state.

A typical crystallographic study would involve growing a high-quality single crystal of the compound, a process that can be challenging and requires screening various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The resulting data would confirm the compound's constitution and provide precise measurements of bond lengths, bond angles, and torsion angles. For this compound, this analysis would reveal the planarity of the phenol (B47542) ring, the orientation of the chloro and cyclopropylmethoxy substituents relative to the ring, and the conformation of the flexible cyclopropylmethoxy group. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the chlorine atom, which govern the crystal packing. This information is crucial for understanding the compound's physical properties and for structure-based drug design.

Advanced Chromatographic Methods for Purity and Isomeric Analysis in Research

Chromatographic techniques are essential for assessing the purity of synthesized compounds, separating isomers, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would likely be developed. In this approach, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect impurities at very low levels. A typical HPLC purity assessment might yield the results shown in the hypothetical table below.

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 8.5 min
Purity >99.5% (by area)
Note: This data is illustrative and not based on published experimental results.

Gas Chromatography (GC) for Volatile Intermediates and Product Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility due to its polar hydroxyl group, GC analysis could be employed after a derivatization step. For instance, the phenolic hydroxyl group could be converted to a less polar, more volatile trimethylsilyl (B98337) (TMS) ether.

This technique would be particularly valuable for monitoring the synthesis of the target compound. It could be used to track the consumption of volatile starting materials, such as (bromomethyl)cyclopropane (B137280) or 3-chloro-5-hydroxyphenol, and to detect the formation of volatile byproducts. The choice of a capillary column with an appropriate stationary phase (e.g., a mid-polarity phase like DB-5) would be critical for achieving good separation of the components in the reaction mixture.

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Ethers

The structure of 3-Chloro-5-(cyclopropylmethoxy)phenol makes it an ideal precursor for the synthesis of more complex aromatic ethers. The phenolic hydroxyl group provides a nucleophilic site for etherification reactions, most notably the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In this reaction, the phenol (B47542) is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

Table 1: Representative Williamson Ether Synthesis using a Phenolic Precursor

Reactant 1 Reactant 2 Base Solvent Product
This compound Alkyl Halide (R-X) NaH, K2CO3 DMF, Acetonitrile (B52724) 1-Chloro-3-(cyclopropylmethoxy)-5-(alkoxy)benzene
This compound Aryl Halide (Ar-X) CuI, Cs2CO3 DMF 1-Chloro-3-(cyclopropylmethoxy)-5-(aryloxy)benzene

This straightforward method allows for the introduction of a wide variety of substituents onto the aromatic ring, leading to the formation of diaryl ethers or alkyl aryl ethers with increased molecular complexity. mdpi.com The presence of the chloro and cyclopropylmethoxy groups can influence the electronic properties and steric environment of the resulting complex ethers, making this precursor valuable for creating diverse molecular libraries.

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. organic-chemistry.org Phenols are known to participate in various MCRs. acs.org For instance, in the presence of an aldehyde and a suitable coupling partner, phenols can undergo reactions to form highly substituted aromatic compounds.

Given its phenolic nature, this compound could be integrated into such systems. For example, it could potentially participate in catalytic multicomponent condensation reactions with aldehydes and boronates to yield complex chiral di- and triaryl methane (B114726) products. acs.org The specific substitution pattern of this compound would direct the regioselectivity of these reactions, affording specific isomers of the complex products.

Use in the Construction of Functionalized Phenolic Architectures

The aromatic ring of this compound is amenable to further functionalization, allowing for the construction of diverse phenolic architectures. The hydroxyl group is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. libretexts.org This allows for the introduction of various electrophiles, such as nitro, halogen, or acyl groups, at the positions ortho and para to the hydroxyl group.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagent Expected Product(s)
Nitration Dilute HNO3 2-Nitro-3-chloro-5-(cyclopropylmethoxy)phenol and 4-Nitro-3-chloro-5-(cyclopropylmethoxy)phenol
Halogenation Br2 in CCl4 2-Bromo-3-chloro-5-(cyclopropylmethoxy)phenol and 4-Bromo-3-chloro-5-(cyclopropylmethoxy)phenol
Friedel-Crafts Acylation RCOCl, AlCl3 Acylated derivatives at the ortho and para positions

Furthermore, the chloro group, although generally deactivating, can be a site for nucleophilic aromatic substitution under specific conditions or can be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. scispace.com This dual reactivity of the aromatic ring makes this compound a versatile scaffold for building complex molecular frameworks.

Application in the Development of Chemical Probes and Ligands for Research Targets (Non-Clinical)

Substituted phenols are common structural motifs in the design of chemical probes and ligands for biological research. nih.gov The specific substitution pattern and the presence of the cyclopropylmethoxy group in this compound could impart desirable properties for such applications. The cyclopropyl (B3062369) group is known to influence the conformation and metabolic stability of molecules, which can be advantageous in ligand design. acs.org

The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for binding to biological targets. Furthermore, the molecule can be derivatized to incorporate fluorescent tags or other reporter groups, enabling its use as a chemical probe. For example, the phenolic core could be incorporated into probes designed to detect reactive oxygen species or specific ions. nih.gov

Scaffold for Material Science Research (Excluding Specific Material Properties)

Phenolic compounds are fundamental building blocks in material science, serving as precursors to polymers and other functional materials. nih.govnih.gov The structure of this compound provides a scaffold that can be polymerized or incorporated into larger macromolecular structures. The phenolic hydroxyl group can be used for the synthesis of polyesters or polyethers.

Moreover, the presence of a halogen atom allows for further modification through polymerization techniques that rely on cross-coupling reactions. The cyclopropylmethoxy group could influence the packing and intermolecular interactions within a resulting material. Phenolic compounds have been used to modify scaffolds for tissue engineering, suggesting that derivatives of this compound could be explored in the development of new biomaterials. mdpi.comresearchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While classical methods for the synthesis of substituted phenols and aryl ethers are well-established, the pursuit of more efficient, sustainable, and economically viable routes remains a critical goal in modern chemistry. Future research into the synthesis of 3-Chloro-5-(cyclopropylmethoxy)phenol is likely to focus on innovative strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the development of C-H functionalization reactions. Directing the introduction of the chloro and cyclopropylmethoxy groups onto a phenol (B47542) or benzene (B151609) precursor through selective C-H activation would represent a significant advancement in atom economy by avoiding the need for pre-functionalized starting materials. Additionally, exploring dehydrogenative coupling methods for the formation of the aryl ether bond could provide a more direct and environmentally friendly alternative to traditional Williamson ether synthesis, which often requires harsh bases and produces salt byproducts sioc-journal.cn.

Furthermore, the principles of green chemistry can be applied to optimize existing synthetic routes. This includes the use of greener solvents, catalytic systems (such as copper-catalyzed couplings for aryl ether formation) organic-chemistry.org, and potentially flow chemistry setups for improved reaction control and scalability. Research into the use of bio-based starting materials, where feasible, could also contribute to a more sustainable life cycle for this compound and its derivatives nih.gov.

Synthetic StrategyPotential AdvantagesKey Research Focus
C-H FunctionalizationHigh atom economy, reduced synthetic stepsDevelopment of selective catalysts and directing groups
Dehydrogenative CouplingDirect bond formation, reduced wasteCatalyst design and optimization of reaction conditions
Green Chemistry ApproachesReduced environmental impact, improved safetyUse of renewable solvents, energy-efficient processes
Flow ChemistryEnhanced control, scalability, and safetyReactor design and optimization for multi-step synthesis

Discovery of Unprecedented Reactivity and Transformations

The reactivity of this compound is largely unexplored, presenting a fertile ground for discovering novel chemical transformations. The presence of the chlorine atom, the phenolic hydroxyl group, and the cyclopropylmethoxy moiety offers multiple sites for chemical modification.

Future studies could investigate the reactivity of the aromatic ring through various electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the existing substituents would be of fundamental interest. Moreover, the chlorine atom serves as a handle for a wide range of cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities at that position.

The cyclopropyl (B3062369) group , known for its unique electronic properties and inherent ring strain, could also be a focal point of reactivity studies. Investigations into ring-opening reactions under various conditions (e.g., acidic, thermal, or metal-catalyzed) could lead to the formation of novel molecular skeletons. Additionally, the ether linkage could be a target for cleavage or rearrangement reactions, further expanding the synthetic utility of this scaffold. The chemical behavior of phenols is known to be distinct from that of alcohols, and for practical purposes, substitution or elimination of the phenolic hydroxyl group itself is uncommon libretexts.org. However, its presence significantly influences the reactivity of the entire molecule.

Reactive SitePotential TransformationsExpected Outcomes
Aromatic RingElectrophilic/Nucleophilic SubstitutionFunctionalization at various ring positions
Chlorine AtomCross-Coupling Reactions (Suzuki, etc.)Introduction of aryl, alkyl, or other groups
Phenolic HydroxylDerivatization (e.g., etherification, esterification)Modification of physicochemical properties
Cyclopropylmethoxy GroupRing-Opening/Rearrangement ReactionsFormation of novel and complex molecular structures

Development of Advanced Analytical Methodologies for Its Detection and Characterization in Complex Research Matrices

As with any compound of potential biological or environmental significance, the development of sensitive and selective analytical methods for the detection and quantification of this compound in complex matrices is crucial. Future research in this area will likely focus on hyphenated chromatographic and mass spectrometric techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is anticipated to be the workhorse for quantitative analysis in biological fluids such as plasma and urine, as well as in environmental samples researchgate.netnih.govresearchgate.net. The development of robust sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), will be essential to minimize matrix effects and achieve low limits of detection nih.gov. High-resolution mass spectrometry (HRMS) could be employed for structural elucidation of potential metabolites or degradation products.

For in-situ analysis or imaging studies, the development of chemical probes based on the this compound scaffold could be a valuable direction. This might involve the synthesis of fluorescently labeled analogues to enable visualization within cells or tissues. Furthermore, advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will continue to be indispensable for the unambiguous structural characterization of the parent compound and its derivatives.

Analytical TechniqueApplicationKey Advantages
LC-MS/MSQuantification in biological and environmental samplesHigh sensitivity, selectivity, and throughput
High-Resolution Mass SpectrometryIdentification of metabolites and degradation productsAccurate mass measurement and structural elucidation
Chemical ProbesCellular and tissue imagingIn-situ visualization and tracking
Advanced NMR SpectroscopyUnambiguous structure determinationDetailed structural and conformational information

Integration into Automated Synthesis Platforms

The advent of automated synthesis platforms offers a transformative approach to the rapid generation and screening of chemical libraries. Integrating the synthesis of this compound and its analogues into such platforms could significantly accelerate the discovery of new compounds with desirable properties.

Future research could focus on adapting the synthetic routes for this compound to be compatible with automated synthesizers . This would involve the use of robust and high-yielding reactions that can be performed in a standardized and parallel fashion sigmaaldrich.comchimia.ch. The development of resin-based or flow-chemistry approaches would be particularly amenable to automation.

By creating a virtual library of potential analogues of this compound, automated platforms can be programmed to synthesize these compounds in a high-throughput manner. This would enable the rapid exploration of the structure-activity relationship (SAR) for this chemical scaffold, facilitating the identification of lead compounds for various applications.

Automation ApproachKey FeaturesImpact on Research
Parallel SynthesisSimultaneous synthesis of multiple analoguesRapid generation of chemical libraries
Flow ChemistryContinuous processing in a reactorImproved reaction control, scalability, and safety
Robotic PlatformsAutomated liquid handling and reaction workupIncreased throughput and reproducibility

Computational Design of Next-Generation Analogues for Chemical Probes

Computational chemistry provides powerful tools for the rational design of new molecules with tailored properties. In the context of this compound, in silico methods can be employed to design next-generation analogues that can serve as highly specific chemical probes.

Scaffold-based drug design and analogue series-based scaffold methodologies can be utilized to explore the chemical space around the core structure of this compound nih.govresearchgate.netsemanticscholar.orgbiosolveit.dearxiv.org. By systematically modifying the substituents on the aromatic ring and the nature of the ether side chain, it is possible to computationally predict how these changes will affect the molecule's interaction with specific biological targets.

Molecular docking simulations can be used to predict the binding modes of designed analogues within the active sites of proteins of interest. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of the analogues with their predicted biological activity or other properties. This iterative cycle of computational design, followed by targeted synthesis and experimental validation, can significantly streamline the process of developing potent and selective chemical probes.

Computational MethodApplicationDesired Outcome
Scaffold HoppingExploration of diverse chemical scaffoldsIdentification of novel core structures with similar properties
Molecular DockingPrediction of binding modes to target proteinsUnderstanding of key intermolecular interactions
QSARCorrelation of structure with activityPredictive models for guiding analogue design
Molecular DynamicsSimulation of dynamic behavior in a biological environmentAssessment of binding stability and conformational changes

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